(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol
Description
Properties
IUPAC Name |
(7S,8R)-7-azido-5-oxaspiro[3.4]octan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-5-4-12-7(6(5)11)2-1-3-7/h5-6,11H,1-4H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGWYIPTBGYOD-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C(CO2)N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H]([C@H](CO2)N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol typically involves the formation of the spirocyclic structure followed by the introduction of the azido group. One common synthetic route includes the cyclization of a suitable precursor to form the spirocyclic core, followed by azidation using sodium azide under appropriate conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the azidation process.
Industrial Production Methods
Industrial production methods for (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drug candidates.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, enabling the compound to form stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioorthogonal chemistry, where the compound can be used to label biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Similar Compounds
(7S,8R)-7-Azido-5-oxaspiro[3.4]octane: Lacks the hydroxyl group present in (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol.
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-one: Contains a ketone group instead of a hydroxyl group.
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-amine: Features an amine group in place of the hydroxyl group.
Uniqueness
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol is unique due to the presence of both an azido group and a hydroxyl group within a spirocyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.
Biological Activity
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol is a spirocyclic compound notable for its unique structural features, including an azido group and a hydroxyl group. This compound has garnered attention in various fields, including medicinal chemistry, bioconjugation, and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Azido Group: This functional group enables the compound to participate in bioorthogonal reactions, particularly click chemistry.
- Hydroxyl Group: The presence of this group enhances the compound's solubility and potential interactions with biological targets.
The biological activity of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol primarily involves its ability to engage in bioorthogonal reactions. The azido group can react with alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This property is particularly advantageous for labeling biomolecules without disrupting their native functions.
Potential Applications
-
Drug Development:
- Investigated for its potential as a pharmacophore in the development of novel therapeutics.
- The spirocyclic structure may impart favorable pharmacokinetic properties.
-
Bioconjugation:
- Used in the labeling and imaging of biomolecules, aiding in proteomics and molecular biology studies.
- Facilitates the development of targeted drug delivery systems.
-
Immunology:
- Preliminary studies suggest that compounds with azido groups may modulate immune responses, potentially acting as immunostimulants.
Case Studies and Experimental Data
Table 1: Summary of Biological Activities and Applications
Comparative Analysis
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol | Azido and hydroxyl groups | Potential for bioorthogonal chemistry |
| (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-one | Azido group only | Different reactivity profile due to absence of hydroxyl group |
| (7S,8R)-7-Azido-5-methoxyspiro[3.4]octane | Azido and methoxy groups | Enhanced solubility but different reactivity |
Q & A
Q. What are the optimal synthetic routes for (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer : Synthesis typically involves cyclization of a diol precursor with a ketone or aldehyde under acidic/basic conditions to form the spirocyclic core. For example, 2-oxaspiro[3.4]octane-1,3-dione derivatives can react with azide-containing reagents to introduce the azido group. Key steps include:
- Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote spiro-ring formation .
- Azide Introduction : Employing NaN₃ or TMSN₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization to isolate the stereoisomer .
- Critical Factors : Temperature and solvent polarity significantly affect stereoselectivity. Microwave-assisted synthesis may enhance reaction efficiency .
Q. How is the stereochemistry of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol confirmed, and what analytical techniques are essential for characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify chiral centers and spatial arrangement. Key signals include azide (δ 3.5–4.0 ppm) and spirocyclic ether protons (δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 212.1064) .
- X-ray Crystallography : Resolves absolute configuration for R/S assignments .
Q. What safety precautions are required when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of azide decomposition products (e.g., HN₃) .
- Storage : Seal containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and azide instability .
Advanced Research Questions
Q. How does the spirocyclic structure and azide group influence biological activity or interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to enzymes like cytochrome P450 or kinases .
- In Vitro Assays : Test inhibition of bacterial enoyl-ACP reductase (FabI) to assess antibiotic potential, referencing analogs with MIC values <1 µg/mL .
- Structure-Activity Relationship (SAR) : Compare with 6-azaspiro[3.4]octane derivatives, noting enhanced solubility from the oxa-ring .
Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via HPLC (e.g., t₁/₂ = 48 hrs at pH 7) .
- Photostability : Expose to UV light (320–400 nm); azide decomposition observed at >24 hrs .
- Thermal Analysis : DSC/TGA reveals decomposition onset at 150°C .
Q. How can contradictory data on reaction yields or stereoselectivity be resolved in synthesis optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading). For example, DMF increases yield by 20% vs. THF but reduces diastereomeric excess (de) from 95% to 80% .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products (e.g., cis-isomer), while higher temperatures (60°C) shift to thermodynamic (trans) .
Q. What methodologies assess the environmental impact or ecotoxicity of this compound?
- Methodological Answer :
- Fate Analysis : Use HPLC-MS/MS to detect biodegradation products in soil/water matrices .
- Daphnia magna Acute Toxicity: EC₅₀ values >100 mg/L suggest low aquatic toxicity .
- Biotic Transformation : Incubate with Pseudomonas spp. to identify azide-to-amine metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
